molecular formula C9H14O2 B147372 5-Norbornene-2,2-dimethanol CAS No. 6707-12-6

5-Norbornene-2,2-dimethanol

Cat. No.: B147372
CAS No.: 6707-12-6
M. Wt: 154.21 g/mol
InChI Key: DSHXMENPUICESR-UHFFFAOYSA-N
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Description

5-Norbornene-2,2-dimethanol: is an organic compound with the molecular formula C9H14O2 . It is a derivative of norbornene, featuring two hydroxymethyl groups attached to the second carbon of the norbornene ring. This compound is known for its unique bicyclic structure, which imparts distinct chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Norbornene-2,2-dimethanol can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and formaldehyde, followed by reduction. The reaction conditions typically include:

    Cyclopentadiene: and as starting materials.

    Catalysts: such as Lewis acids to facilitate the Diels-Alder reaction.

    Reduction agents: like lithium aluminum hydride to reduce the intermediate product to this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Norbornene-2,2-dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be further reduced to yield different alcohol derivatives.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acid chlorides.

Major Products:

    Oxidation: 5-Norbornene-2,2-dicarboxylic acid.

    Reduction: this compound derivatives.

    Substitution: Ethers and esters of this compound.

Scientific Research Applications

5-Norbornene-2,2-dimethanol has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in polymerization reactions to create advanced materials with unique properties.

    Biology: Serves as a building block for synthesizing biologically active molecules.

    Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility and structural versatility.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Comparison with Similar Compounds

    5-Norbornene-2-methanol: Similar structure but with only one hydroxymethyl group.

    5-Norbornene-2-carboxylic acid: Contains a carboxyl group instead of hydroxymethyl groups.

Uniqueness: 5-Norbornene-2,2-dimethanol is unique due to its dual hydroxymethyl groups, which provide enhanced reactivity and versatility in chemical synthesis compared to its analogs. This makes it particularly valuable in the development of new materials and chemical processes.

Properties

IUPAC Name

[2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8,10-11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHXMENPUICESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884330
Record name Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6707-12-6
Record name Bicyclo(2.2.1)hept-5-ene-2,2-dimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Di(hydroxymethyl)bicyclo[2.2.1]heptene
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Synthesis routes and methods I

Procedure details

Into a solution containing 2,2-bisethoxycarbonyl-5-norbornene (10 g) in dry tetrahydrofuran (100 ml) was added a mixture of lithium aluminum hydride (4.3 g) and dry tetrahydrofuran (100 ml) with stirring at room temperature. The reaction mixture was refluxed for 2 hours. After consumption of excess LiAlH4 by addition of water, the reaction mixture was concentrated to give a residue, which was extracted with chloroform. The extract was washed with a saturated NaCl solution, dried and concentrated to give as a solid substance 2,2-bishydroxymethyl-5-norbornene (Compound No. 21-1) (9.1 g), M.P., 108°-110° C. (recrystallization from isopropanol). IRνmaxNujol (cm-1): 3300, 2950, 1020.
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Synthesis routes and methods II

Procedure details

Briefly, the process of Bailey may be described as follows. Dicyclopentadiene is heated to between 240°-250° C. to form an 80-85% yield cyclopentadiene, which is allowed to react with acrolein to produce norbornene carboxaldehyde in a yield of 79% based on the cyclopentadiene (83% based on the acrolein). The resulting norbornene carboxaldehyde is allowed to react with formaldehyde and caustic to form 5-norbornene-2,2-dimethanol which is heated to between 420°-450° C. to form 1,1-dihydroxymethyl ethylene and cyclopentadiene in a yield of 10-40%. The 1,1-dihydroxymethyl ethylene, is allowed to react with dibutyl tin oxide to form a cyclic tin intermediate which is allowed to react with carbon disulfide (CS2) to form 3,9-dimethylene-1,5,7,11-tetraoxa-spiro[5,5]undecane (BMSOC).
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Synthesis routes and methods III

Procedure details

25 gm of norborn-5-en-2-carbaldehyde were added in drops to a mixture of 42 ml of 37% formalin and 12.3 gm of sodium hydroxide, dissolved in 36.9 ml of water, under stirring under a nitrogen atmosphere and water cooling over a period of 25 minutes. The temperature of the reaction mixture rose to 30° C. Subsequently the stirring was continued for another hour at 55° C., and then the reaction mixture was extracted with 50 ml of methylisobutyl ketone. The organic phase was washed with 50 ml of water, and the aqueous phase with 50 ml of methylisobutylketone. The combined organic phases were washed neutral, dried over sodium sulfate, and the solvent was distilled off. The residue was recrystallized from petroleum-ether (60-95)/toluene (1:1). The intermediate product, 2,2-di-hydroxymethyl-norborn-5-ene, was obtained in the form of colorless crystals with a yield of 77.6% of the theory, and had the following characteristics:
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25 g
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42 mL
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Synthesis routes and methods IV

Procedure details

The synthesis of this chemical compound is depicted in Table I. The synthesis consists of the reaction of cyclopentene with acrolein to produce 5-norbornene-2-al. Reaction of 5-norbornene-2-al with formaldehyde results in the formation of 5-norbornene-2,2-dimethanol. Mild oxidation of the latter compound with dibutylstannic oxide yields the 3,9-bis(5'-norbornene-2'yl)-1,5,7,11-tetraoxaspiro[5.5]undecane.
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Synthesis routes and methods V

Procedure details

To a mixture of 364 g of 5-norbornene-2-carbaldehyde (which had been synthesized by Diels-Alder reaction of acrolein with cyclopentadiene) and 1500 ml of methanol under ice cooling, 560 g of a 37% formaldehyde aqueous solution was added and then 546 g of a 25% sodium hydroxide aqueous solution was added dropwise over 30 minutes. After the completion of dropwise addition, the ice bath was removed, and the reaction mixture was stirred for 18 hours at room temperature. The reaction mixture was concentrated by distilling off methanol under a reduced pressure. The resulting solid was dissolved in tetrahydrofuran and washed with a sodium hydroxide aqueous solution. The organic layer was concentrated in vacuum, obtaining crude 5-norbornene-2,2-dimethanol. This crude product was combined with 500 ml of tetrahydrofuran and 10 g of 5% palladium on activated carbon as a hydrogenation catalyst. Hydrogenation was carried out under a hydrogen pressure of 1.4 MPa in an autoclave which was maintained at 30-40° C. by occasional placement in a water bath. The reaction mixture was filtered of the catalyst, combined with ethyl acetate, and washed with a saturated potassium carbonate aqueous solution. The organic layer was dried over sodium sulfate and concentrated in vacuum, obtaining 435 g (yield 94%) of the target compound.
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364 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Norbornene-2,2-dimethanol induce melanogenesis?

A: Research suggests that this compound induces melanogenesis through a pathway involving nitric oxide (NO) and cyclic guanosine monophosphate (cGMP). [] The compound stimulates NO synthesis in melanoma cells, which then activates the cGMP/protein kinase G signaling pathway, ultimately leading to increased melanin production. This mechanism is similar to the one observed for ultraviolet radiation-induced melanogenesis in melanocytes. [] Interestingly, this compound also demonstrates the ability to induce differentiation in certain cell lines, such as S91 mouse melanoma cells and PC12 pheochromocytoma cells, through this same pathway. []

Q2: How does the structure of this compound lend itself to polymerization reactions?

A: this compound is synthesized from the Diels-Alder reaction of cyclopentadiene and acrolein, followed by treatment with formaldehyde. [] This process yields a molecule containing both a norbornene ring and a 1,3-diol moiety. The norbornene ring provides a site for potential ring-opening metathesis polymerization (ROMP) reactions, while the 1,3-diol allows for further chemical modification, such as acetalization. [] Researchers have successfully synthesized novel methacrylic monomers by reacting the 1,3-diol of this compound with various aromatic aldehydes containing phenolic hydroxyl groups. These monomers can then undergo free radical polymerization to create spiroacetal-norbornene containing polymethacrylates. []

Q3: What are the potential applications of this compound in the development of cosmeceutical tanning agents?

A: this compound and other aliphatic and alicyclic diols show promise as potential cosmeceutical tanning agents due to their ability to induce melanogenesis in both cultured cells and in vivo. [] Studies have shown that topical application of this compound to guinea pig skin results in increased melanin production and transfer to keratinocytes, mimicking the natural pigmentation process. [] This finding suggests that this compound could potentially be used to develop safer tanning products compared to traditional methods like UV exposure, which carries risks of skin damage and cancer.

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